molecular formula C15H20N4O B2658829 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide CAS No. 2034252-97-4

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide

Cat. No.: B2658829
CAS No.: 2034252-97-4
M. Wt: 272.352
InChI Key: UILLTJBBDKYIQS-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide is a synthetic organic compound featuring a 1,2,3-triazole core, a chemical motif of high interest in medicinal chemistry and drug discovery. The 1,2,3-triazole ring is a privileged scaffold known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates interactions with biological targets . While specific biological data for this exact compound is not fully established in the public scientific literature, structural analogs, particularly 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole derivatives, have demonstrated significant inhibitory effects on alpha-glycosidase enzymes, highlighting their potential in diabetes research . The pivalamide (tert-butyl carboxamide) group is a common feature used in chemical design to influence the compound's pharmacokinetic properties, such as its metabolic stability and lipophilicity. Researchers value this compound as a key intermediate or building block for constructing more complex molecules using click chemistry methodologies, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high efficiency and specificity . It is intended for use in exploratory biological screening, organic synthesis, and the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-13(11-19-16-9-10-17-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILLTJBBDKYIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(CN1N=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest analogs involve modifications to its three primary components: the pivalamide group, the ethyl linker, and the triazole-phenyl substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Physicochemical Properties Biological/Functional Notes
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide Pivalamide, 2H-triazole (2-position), phenyl High lipophilicity (logP ~3.2) Enhanced metabolic stability
N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)acetamide Acetamide, 1H-triazole (1-position), phenyl Moderate lipophilicity (logP ~1.8) Reduced stability due to H-bonding
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)benzamide Benzamide, 1H-1,2,4-triazole logP ~2.5, polar surface area 85 Ų Antifungal activity reported
N-(1-(4-fluorophenyl)-2-(2H-triazol-2-yl)ethyl)pivalamide Fluorophenyl substitution logP ~3.5, increased halogen bonding Improved receptor binding affinity
Key Observations:
  • Triazole Regiochemistry: The 2H-1,2,3-triazol-2-yl group in the target compound contrasts with 1H-1,2,3-triazol-1-yl derivatives. The 2H configuration reduces hydrogen-bond donor capacity compared to 1H analogs, impacting solubility and intermolecular interactions .
  • Pivalamide vs. Smaller Acyl Groups : Replacing pivalamide with acetamide decreases lipophilicity (logP reduction ~1.4), enhancing aqueous solubility but reducing membrane permeability.

Crystallographic Insights

For example, substituted triazoles often exhibit planar triazole rings with bond lengths of ~1.31–1.38 Å (N–N) and ~1.32–1.34 Å (C–N), consistent with aromatic character .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pivalamide is a compound belonging to the 1,2,3-triazole class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound features a triazole ring that enhances its chemical stability and biological interactions. The compound is synthesized primarily through "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for efficient formation of triazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Antiviral Activity

In recent studies, compounds similar to this compound have shown antiviral properties. For instance, derivatives have been tested against Coxsackievirus B5 (CVB5), demonstrating protective effects on human cell lines by reducing apoptosis during viral infection . The compound's ability to inhibit viral replication suggests potential as a therapeutic agent in viral infections.

Enzyme Inhibition

The compound has also been noted for its moderate inhibition of carbonic anhydrase-II (CA-II), an enzyme crucial for various physiological processes including respiration and acid-base balance. Structure-activity relationship studies indicate that modifications to the triazole moiety can enhance inhibitory potency.

The biological activity of this compound is attributed to its capacity to form hydrogen bonds and engage in π-stacking interactions with biomolecules such as proteins and nucleic acids. This interaction can modulate protein functions and influence cellular pathways involved in disease processes.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
1,2,3-TriazoleBroad-spectrum antimicrobialDisruption of cell membranes
RufinamideAnticonvulsantModulation of sodium channels
CefatrizineAntibioticInhibition of bacterial cell wall synthesis

This compound is unique due to its specific substitution pattern that enhances its stability and lipophilicity compared to other triazole derivatives.

Case Studies

Case Study 1: Antiviral Efficacy Against CVB5

In a controlled study involving differentiated Caco-2 monolayers (a model for intestinal epithelium), this compound demonstrated a significant reduction in apoptotic cells during CVB5 infection. The treatment led to a decrease in cell death from 27.05% in untreated controls to 6.35% in treated cells (p = 0.002), indicating its protective role against viral-induced cytotoxicity .

Case Study 2: Enzyme Inhibition Profile

A series of triazole derivatives including this compound were screened for CA-II inhibition. The presence of polar groups on the phenyl ring was correlated with enhanced inhibitory activity. This finding underscores the importance of molecular modifications in optimizing the pharmacological profiles of triazole compounds.

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